rac-(2R,4R)-2-phenyloxan-4-amine hydrochloride, trans
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Overview
Description
rac-(2R,4R)-2-phenyloxan-4-amine hydrochloride, trans: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique oxane ring structure, which is substituted with a phenyl group and an amine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-phenyloxan-4-amine hydrochloride, trans typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often starting from a suitable diol or epoxide precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the oxane ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form, or reduce any oxidized derivatives back to the amine.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitroso derivatives.
Reduction: Saturated oxane derivatives.
Substitution: Phenyl-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a ligand in asymmetric catalysis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
- Studied for its interactions with biological targets such as receptors and enzymes.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-phenyloxan-4-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The phenyl group and amine functionality play crucial roles in these interactions, facilitating binding through hydrophobic and hydrogen bonding interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- rac-(2R,4R)-4-aminooxan-2-yl]methanol hydrochloride, trans
- rac-methyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride, trans
Comparison:
- Structural Differences: While these compounds share the oxane ring and amine functionality, they differ in the substituents attached to the ring. For example, rac-(2R,4R)-4-aminooxan-2-yl]methanol hydrochloride, trans has a hydroxymethyl group instead of a phenyl group.
- Unique Properties: The presence of the phenyl group in rac-(2R,4R)-2-phenyloxan-4-amine hydrochloride, trans imparts unique hydrophobic interactions, making it more suitable for certain applications in medicinal chemistry and catalysis.
Properties
CAS No. |
1417789-18-4 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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